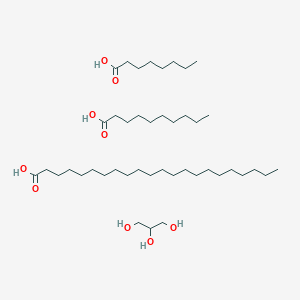
H-SER-VAL-SER-GLU-ILE-GLN-LEU-MET-HIS-ASN-LEU-GLY-LYS-HIS-LEU-ASN-SER-MET-GLU-ARG-VAL-GLU-TRP-LEU-AR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-SER-VAL-SER-GLU-ILE-GLN-LEU-MET-HIS-ASN-LEU-GLY-LYS-HIS-LEU-ASN-SER-MET-GLU-ARG-VAL-GLU-TRP-LEU-AR is a peptide sequence known as Teriparatide. It is a synthetic form of parathyroid hormone (PTH) consisting of the first 34 amino acids of the human PTH. Teriparatide is primarily used in the treatment of osteoporosis as it stimulates bone formation by activating osteoblasts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Teriparatide can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a solid resin. The synthesis typically starts from the C-terminal end of the peptide and proceeds towards the N-terminal end. The following steps outline the general procedure:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the entire peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of Teriparatide involves large-scale SPPS, often using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Teriparatide, like other peptides, can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific enzymes or chemical reagents for mutagenesis.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as peptides with substituted amino acids .
Aplicaciones Científicas De Investigación
Teriparatide has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in bone metabolism and its effects on osteoblasts and osteoclasts.
Medicine: Clinically used to treat osteoporosis by promoting bone formation and increasing bone mineral density.
Industry: Utilized in the development of peptide-based therapeutics and as a reference standard in quality control processes
Mecanismo De Acción
Teriparatide exerts its effects by binding to the parathyroid hormone receptor (PTH1R) on the surface of osteoblasts. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased osteoblast activity and bone formation. Additionally, Teriparatide inhibits osteoblast apoptosis, further promoting bone growth .
Comparación Con Compuestos Similares
Similar Compounds
Parathyroid Hormone (PTH): The full-length hormone from which Teriparatide is derived.
Abaloparatide: Another synthetic peptide analog of PTH-related protein (PTHrP) used for osteoporosis treatment.
Calcitonin: A hormone that lowers blood calcium levels and inhibits bone resorption
Uniqueness
Teriparatide is unique in its ability to specifically stimulate bone formation, whereas other treatments like calcitonin primarily inhibit bone resorption. This makes Teriparatide particularly effective in increasing bone mineral density and reducing fracture risk in patients with osteoporosis .
Propiedades
Número CAS |
136799-54-7 |
|---|---|
Fórmula molecular |
C7H7NO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





